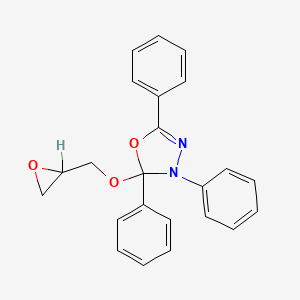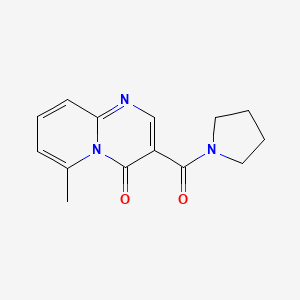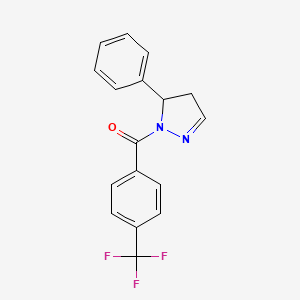
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a hydroxyphenyl group, an imidazo-thiadiazine ring, and a hydrobromide salt. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves multiple steps. One common method includes the reaction of 3,5-di-t-butyl-4-hydroxyphenacyl bromide with thiourea in acetone. The mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazo-thiadiazine ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while substitution reactions can produce various derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the imidazo-thiadiazine ring may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-6-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine
- 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HCl
Uniqueness
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
117829-33-1 |
|---|---|
Molekularformel |
C19H26BrN3O2S |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,6-dihydroimidazo[2,1-b][1,3,4]thiadiazin-7-one;hydrobromide |
InChI |
InChI=1S/C19H25N3O2S.BrH/c1-18(2,3)12-7-11(8-13(16(12)24)19(4,5)6)14-10-25-17-20-15(23)9-22(17)21-14;/h7-8,24H,9-10H2,1-6H3;1H |
InChI-Schlüssel |
VQCDCEULRZROPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3CC(=O)N=C3SC2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



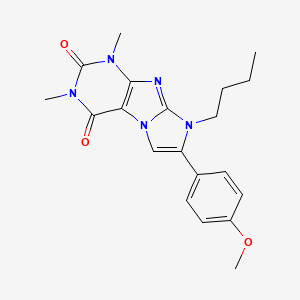
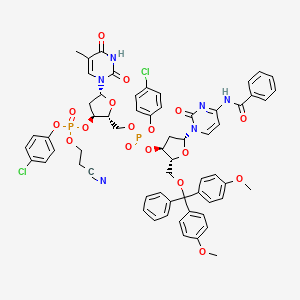
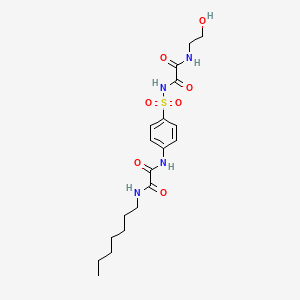
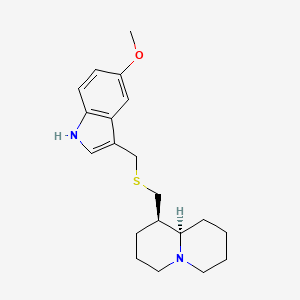
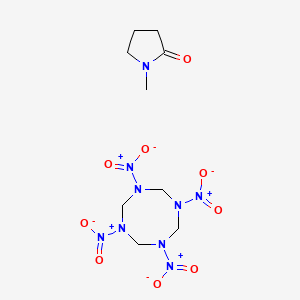
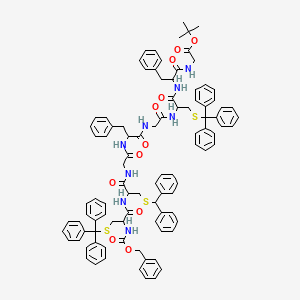
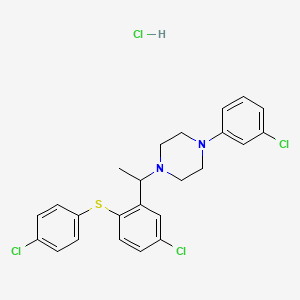
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
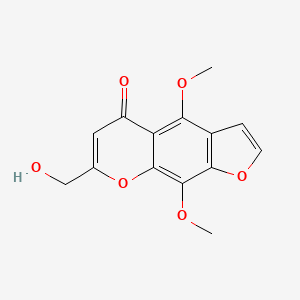
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
